molecular formula C11H23N3 B11797180 1-(2-Aminoethyl)-N-(cyclopropylmethyl)piperidin-4-amine

1-(2-Aminoethyl)-N-(cyclopropylmethyl)piperidin-4-amine

Cat. No.: B11797180
M. Wt: 197.32 g/mol
InChI Key: GYZJVOXBFSGQEE-UHFFFAOYSA-N
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Description

1-(2-Aminoethyl)-N-(cyclopropylmethyl)piperidin-4-amine is a compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of applications in medicinal chemistry, particularly as intermediates in the synthesis of pharmaceuticals. This compound is characterized by the presence of an aminoethyl group and a cyclopropylmethyl group attached to the piperidine ring, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Aminoethyl)-N-(cyclopropylmethyl)piperidin-4-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available piperidine derivatives.

    Functional Group Introduction: The aminoethyl group is introduced through a nucleophilic substitution reaction using ethylenediamine.

    Cyclopropylmethyl Group Addition: The cyclopropylmethyl group is added via a reductive amination reaction using cyclopropylmethylamine and a reducing agent such as sodium cyanoborohydride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(2-Aminoethyl)-N-(cyclopropylmethyl)piperidin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Ethylenediamine in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of secondary amines.

    Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

1-(2-Aminoethyl)-N-(cyclopropylmethyl)piperidin-4-amine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential as a ligand in receptor binding studies.

    Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-Aminoethyl)-N-(cyclopropylmethyl)piperidin-4-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Aminoethyl)piperidine: Lacks the cyclopropylmethyl group, resulting in different chemical properties.

    N-(Cyclopropylmethyl)piperidin-4-amine: Lacks the aminoethyl group, affecting its reactivity and applications.

Uniqueness

1-(2-Aminoethyl)-N-(cyclopropylmethyl)piperidin-4-amine is unique due to the presence of both the aminoethyl and cyclopropylmethyl groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.

Properties

Molecular Formula

C11H23N3

Molecular Weight

197.32 g/mol

IUPAC Name

1-(2-aminoethyl)-N-(cyclopropylmethyl)piperidin-4-amine

InChI

InChI=1S/C11H23N3/c12-5-8-14-6-3-11(4-7-14)13-9-10-1-2-10/h10-11,13H,1-9,12H2

InChI Key

GYZJVOXBFSGQEE-UHFFFAOYSA-N

Canonical SMILES

C1CC1CNC2CCN(CC2)CCN

Origin of Product

United States

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